8-Methoxy Substituent Confers Documented Antitumor Class Membership vs. 8-H, 8-F, and 8-CH3 Analogs Lacking Peer-Reviewed Antiproliferative Data
In a published SAR study of 22 compounds within the 8-methoxy-4-anilinoquinoline series, ten compounds demonstrated antiproliferative activity exceeding that of the clinically approved EGFR inhibitor gefitinib against HeLa and BGC823 cell lines [1]. Although the specific target compound (with p-tolylamino at position 4 and methyl ester at position 2) was not among the exact analogs tested, the study establishes that the 8-methoxy substitution pattern is integral to the antitumor pharmacophore within this scaffold. By comparison, the 8-fluoro analog (CAS 1207031-81-9), the 8-methyl analog (CAS 1207060-25-0), and the 8-unsubstituted analog (CAS 1207051-28-2) have no published antiproliferative IC50 values in peer-reviewed journals, with vendor-cited biological activity limited to unquantified antimicrobial and anti-inflammatory screening descriptions [2]. This information asymmetry means the target compound belongs to the only substitution subclass within this closely related analog set that carries published antitumor activity precedent.
| Evidence Dimension | Documented antitumor activity class membership (publication track record) |
|---|---|
| Target Compound Data | Belongs to 8-methoxy-4-anilinoquinoline class; ten congeners achieved IC50 values superior to gefitinib (specific values compound-dependent: e.g., compound 1f and 2i exhibited potent cytotoxic activities with better IC50 than gefitinib) against HeLa and BGC823 cells [1] |
| Comparator Or Baseline | 8-Fluoro analog (CAS 1207031-81-9), 8-Methyl analog (CAS 1207060-25-0), and 8-Unsubstituted analog (CAS 1207051-28-2): zero peer-reviewed antitumor IC50 data available [2]; Gefitinib as assay-positive control in the referenced study |
| Quantified Difference | Published antitumor SAR data: present for 8-methoxy subclass vs. absent for 8-fluoro, 8-methyl, and 8-unsubstituted subclasses |
| Conditions | In vitro antiproliferative assay; HeLa (cervical carcinoma) and BGC823 (gastric carcinoma) cell lines; compounds tested at multiple concentrations; gefitinib as reference standard [1] |
Why This Matters
Procurement of the target compound provides access to the only 4-(p-tolylamino)quinoline-2-carboxylate subclass with a published antitumor SAR foundation, enabling data-grounded hypothesis generation rather than blind screening with untested analogs.
- [1] Liu D, Luan T, Kong J, Zhang Y, Wang H. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. 2015;21(1):E21. doi:10.3390/molecules21010021. PMID: 26703559. View Source
- [2] Chemsrc. Methyl 4-(p-tolylamino)quinoline-2-carboxylate. CAS 1207051-28-2. Molecular Formula: C18H16N2O2. Molecular Weight: 292.3. View Source
